Methyl 4-(Diethoxyphosphoryl)picolinate
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Overview
Description
Methyl 4-(Diethoxyphosphoryl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a diethoxyphosphoryl group attached to the fourth position of the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Diethoxyphosphoryl)picolinate typically involves the reaction of picolinic acid derivatives with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(Diethoxyphosphoryl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted picolinates .
Scientific Research Applications
Methyl 4-(Diethoxyphosphoryl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(Diethoxyphosphoryl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-(Diethoxyphosphoryl)picolinate can be compared with other picolinate derivatives, such as:
Halauxifen-methyl: Known for its herbicidal activity.
Florpyrauxifen-benzyl: Another herbicide with a similar structure.
Uniqueness: this compound is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties compared to other picolinate derivatives .
Properties
Molecular Formula |
C11H16NO5P |
---|---|
Molecular Weight |
273.22 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphorylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(14,17-5-2)9-6-7-12-10(8-9)11(13)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
JZRVCWWVJGIQCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=NC=C1)C(=O)OC)OCC |
Origin of Product |
United States |
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